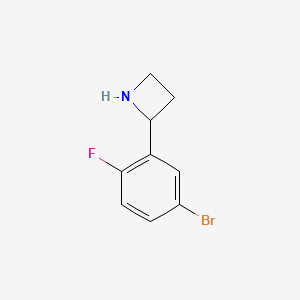

2-(5-Bromo-2-fluorophenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Bromo-2-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)azetidine can be achieved through various methods. . This photochemical reaction is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s significant ring strain and the presence of bromine and fluorine atoms contribute to its reactivity. These features enable the compound to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability and reactivity compared to azetidines.

Uniqueness

2-(5-Bromo-2-fluorophenyl)azetidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .

Biological Activity

2-(5-Bromo-2-fluorophenyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring through various chemical reactions, including nucleophilic substitutions and cyclization processes. The compound can be synthesized using methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition, which allows for the introduction of substituents on the azetidine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The azetidine structure provides a unique scaffold that can modulate protein interactions, potentially affecting cell signaling pathways associated with cancer proliferation and other diseases .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it showed IC50 values in the nanomolar range against MCF-7 breast cancer cells and other tumor types, indicating strong growth inhibition .

- Tubulin Destabilization : The compound has been observed to destabilize tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound may act similarly to known antitumor agents that target microtubules .

- Cytotoxic Effects : Studies have reported cytotoxic effects on leukemia cell lines, with mechanisms involving apoptosis induction. This suggests potential utility in treating hematological malignancies .

Case Studies

- MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 25 nM. Flow cytometry analysis indicated that treatment led to G2/M phase arrest and subsequent apoptosis, highlighting its potential as an antitumor agent .

- L1210 Mouse Leukemia Model : In another research effort, compounds related to azetidines were tested against L1210 mouse leukemia cells. Results showed that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for further exploration in leukemia therapies .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Model | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer | 25 | G2/M phase arrest, apoptosis |

| Cytotoxicity | L1210 Mouse Leukemia | <50 | Inhibition of cell proliferation |

| Tubulin Destabilization | In vitro Assays | N/A | Disruption of microtubule polymerization |

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)azetidine |

InChI |

InChI=1S/C9H9BrFN/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

DFJGIBAVMPLMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.